molecular formula C7H5FO2 B1330501 2-Fluoro-3-hydroxybenzaldehyde CAS No. 103438-86-4

2-Fluoro-3-hydroxybenzaldehyde

Cat. No. B1330501
M. Wt: 140.11 g/mol
InChI Key: JHPNLGYUKQTWHN-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzaldehyde is a chemical compound that is part of the fluorobenzaldehydes family, which are intermediates in the synthesis of various pharmaceuticals, pesticides, fragrances, dyes, and other fine chemicals. The presence of the fluorine atom and the hydroxyl group in the molecule can significantly affect its reactivity and physical properties, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through several methods, including the oxidation of fluorotoluenes, chlorination hydrolysis of fluorotoluenes, oxidation of fluorobenzyl alcohol, reduction of esters or carboxylic acids, aldehydation of fluorobenzene, and fluorination methods . A practical synthesis of indazoles, which are heterocyclic compounds with potential pharmacological activities, has been developed using o-fluorobenzaldehydes and their O-methyloximes with hydrazine . This method effectively eliminates competitive side reactions and provides a new route to synthesize indazole derivatives.

Molecular Structure Analysis

The molecular structure of 2-fluorobenzaldehyde has been studied using Fourier transform microwave (FTMW) spectroscopy, revealing two planar rotamers corresponding to the O-cis and O-trans conformations . The ground state effective structures and mass dependence structures were derived and compared favorably with ab initio estimates. The study also explored the bond length alternation in the benzene ring and concluded that intramolecular hydrogen bonding does not stabilize the O-trans conformer .

Chemical Reactions Analysis

Fluorobenzaldehydes participate in various chemical reactions due to their aldehyde functional group and the electron-withdrawing effect of the fluorine atom. For instance, 2-fluorobenzaldehyde can react with hydroxylamine to form oximes, which can be further transformed into indazoles . The reactivity of fluorobenzaldehydes can also be harnessed to synthesize complex molecules like rhenium(I) complexes, where the aldehyde group participates in the formation of hydrazone ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes are influenced by the substituents on the benzene ring. The crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde, a related compound, have been investigated, showing that it crystallizes in an orthorhombic space group with the O-trans conformation . The study also compared the halogen effect on the molecular structure and found that the O-trans conformation is generally preferred . The photophysical properties of 2-hydroxybenzaldehyde derivatives have been characterized, revealing interesting luminescence properties and the effect of metal coordination on these properties .

Scientific Research Applications

Anticancer Activity

2-Fluoro-3-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. The fluoro combretastatins synthesized using this compound retain the potent cell growth inhibitory properties of combretastatin A-4, suggesting its potential use in developing new anticancer agents (Lawrence et al., 2003).

Chemosensor Development

Research has been conducted on the development of chemosensors using derivatives of 2-Fluoro-3-hydroxybenzaldehyde. For instance, a chemosensor for the detection of copper ions has been developed using this compound, demonstrating its utility in environmental monitoring and analytical chemistry (Gao et al., 2014).

Synthesis of Various Compounds

The compound has been used in the synthesis of various fluorinated benzaldehydes. For example, its derivative, 3-fluoro-4-methoxybenzaldehyde, has been synthesized and characterized, showcasing the versatility of 2-Fluoro-3-hydroxybenzaldehyde in organic synthesis and chemical engineering (Bao-jie, 2006).

Antiproliferative Activity

Compounds synthesized from 2-Fluoro-3-hydroxybenzaldehyde have been studied for their antiproliferative activity against cancer cell lines, contributing to the field of medicinal chemistry and cancer therapy (Kasumov et al., 2016).

Synthesis of Fluorobenzaldehyde

Quantum Chemical Studies

Quantum chemical studies have been conducted on salicylaldehyde derivatives, including those related to 2-Fluoro-3-hydroxybenzaldehyde, offering insights into their molecular structure and spectroscopic properties. These studies are significant for understanding the chemical behavior and potential applications of these compounds (Mary & James, 2020).

Antiviral Activity

Derivatives of 2-Fluoro-3-hydroxybenzaldehyde have been synthesized and evaluated for their antiviral activity against influenza, contributing to the development of new antiviral agents (Ilyina et al., 2020).

Synthesis of Polyazomethines

2-Fluoro-3-hydroxybenzaldehyde has been used in the synthesis of bis-aldehyde monomers, leading to the creation of electrically conductive pristine polyazomethines, showing its relevance in materials science and electrical engineering (Hafeez et al., 2019).

Safety And Hazards

Safety data sheets indicate that 2-Fluoro-3-hydroxybenzaldehyde may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-fluoro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNLGYUKQTWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343154
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-hydroxybenzaldehyde

CAS RN

103438-86-4
Record name 2-Fluoro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
KL Kirk, O Olubajo, K Buchhold… - Journal of medicinal …, 1986 - ACS Publications
… 2-Fluoro-3-hydroxybenzaldehyde (5a) from 2-Fluorophenol. A solution of 11.2 g (0.10 mol) of 2-fluorophenol in 50 mL of dimethylformamide was treated with 7.5 g (0.11 mol) of …
Number of citations: 47 pubs.acs.org
R Bonnett, SP Songca - Photodynamic Therapy of Cancer II, 1995 - spiedigitallibrary.org
The potential advantages of fluorinated porphyrin photosensitizers are outlined. The syntheses of fluorinated analogues of sensitizers which are known to be active in vivo are described …
Number of citations: 2 www.spiedigitallibrary.org
SP Kawatkar, TA Keating, NB Olivier… - Journal of Medicinal …, 2014 - ACS Publications
Thymidylate kinase (TMK), an essential enzyme in bacterial DNA biosynthesis, is an attractive therapeutic target for the development of novel antibacterial agents, and we continue to …
Number of citations: 42 pubs.acs.org
CM Songca, SP*, Bonnett, R.** & Maes - South African Journal of …, 1997 - journals.co.za
… In the case of 2-fluoro-3-hydroxybenzaldehyde 18 and 2,4difluoro-3-hydroxybenzaldehyde … tetrabutylammonium fluoride to produce 2-fluoro-3-hydroxybenzaldehyde 18 in 69% yield. …
Number of citations: 15 journals.co.za

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